molecular formula C19H20FN5O2S B6575451 2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1105208-19-2

2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B6575451
CAS No.: 1105208-19-2
M. Wt: 401.5 g/mol
InChI Key: USJPVNBYFAJRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with a 1-ethyl-2-oxo-1,2-dihydropyridin-3-yl group at position 5 and a methyl group at position 2. The triazole ring is further linked via a sulfanyl bridge to an acetamide moiety, which is substituted with a 4-fluorobenzyl group.

The presence of the 1-ethyl-2-oxo-dihydropyridin-3-yl group introduces a fused heterocyclic system that may enhance binding affinity to enzymes or receptors, while the 4-fluorobenzyl substituent likely influences pharmacokinetic properties such as lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2S/c1-3-25-10-4-5-15(18(25)27)17-22-23-19(24(17)2)28-12-16(26)21-11-13-6-8-14(20)9-7-13/h4-10H,3,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJPVNBYFAJRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Similarity and Substituent Analysis

The compound shares a common scaffold with several acetamide-triazole derivatives (Table 1). Key structural variations among analogs include:

  • Substituents on the triazole ring : The 1-ethyl-2-oxo-dihydropyridin-3-yl group distinguishes the target compound from analogs with simpler aryl or heteroaryl substituents (e.g., pyridinyl, thiophenyl, or chlorophenyl groups) .
  • Acetamide side chain : The 4-fluorobenzyl group contrasts with derivatives bearing unsubstituted phenyl, difluorophenyl, or chloro-substituted phenyl groups .

Table 1: Structural Comparison of Selected Analogs

Compound Name Triazole Substituents Acetamide Substituent Molecular Weight (g/mol) Reported Bioactivity Reference
Target Compound 5-(1-ethyl-2-oxo-dihydropyridin-3-yl), 4-methyl N-(4-fluorobenzyl) ~436.5* Not explicitly reported
2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () 4-ethyl, 5-(2-pyridinyl) N-(4-fluorophenyl) 385.4 Antiproliferative activity
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-ethyl, 5-(3-pyridinyl) N-(2,4-difluorophenyl) 403.4 Kinase inhibition (predicted)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () 5-(4-chlorophenyl), 4-(4-methylphenyl) N-(3,4-difluorophenyl) 470.9 Anti-inflammatory potential
2-[(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)]acetamides () 5-(pyrazole), 4-phenyl Variable R groups ~350–400 Antimicrobial activity

*Calculated based on formula C20H21FN5O2S.

Bioactivity and Pharmacokinetic Profiling
  • Similarity Indexing : Using Tanimoto coefficients (structural fingerprint comparison), analogs with >70% similarity (Tanimoto ≥0.7) are predicted to share overlapping bioactivity profiles . For example, compounds with pyridinyl or thiophenyl substituents () may exhibit similar enzyme inhibition properties to the target compound due to shared hydrogen-bonding motifs .
  • Antiproliferative and Anti-inflammatory Activity : Derivatives with fluorophenyl or chlorophenyl groups () demonstrate antiproliferative effects in cancer cell lines, suggesting the target compound’s dihydropyridin substituent could enhance such activity through improved target engagement .
  • ADME Properties : The 4-fluorobenzyl group may improve metabolic stability compared to unsubstituted phenyl analogs, as fluorination often reduces cytochrome P450-mediated oxidation .
Computational and Experimental Validation
  • Docking Studies : Chemical Space Docking () suggests that bulky substituents (e.g., dihydropyridin) may reduce docking scores due to steric clashes, though post-filtering optimizations could recover high-affinity candidates .
  • Crystallography : SHELXL-refined structures of analogs () confirm the planar geometry of the triazole ring and sulfanyl-acetamide linkage, critical for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.